REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([CH:8]2[CH2:10][CH2:9]2)[N:5]=[CH:4][N:3]=1.O.[NH2:12][NH2:13].C(OCCO)C>>[CH:8]1([C:6]2[CH:7]=[C:2]([NH:12][NH2:13])[N:3]=[CH:4][N:5]=2)[CH2:10][CH2:9]1 |f:1.2|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)C1CC1
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is then chromatographed over silica gel 60 (mobile phase: acetonitrile/water 8:2)
|
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=NC=NC(=C1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |